
2-Iodo-5-methylbenzenesulfonic acid
Overview
Description
2-Iodo-5-methylbenzenesulfonic acid (CAS 139778-27-1) is an organoiodine compound with the molecular formula C₇H₇IO₃S and a molecular weight of 334.12 g/mol (dihydrate form) . It is characterized by a sulfonic acid group (-SO₃H) at position 1, a methyl group (-CH₃) at position 5, and an iodine substituent at position 2 on the benzene ring. This compound is widely used in organic synthesis as a dual-phase transfer catalyst and oxidant, particularly in reactions converting alkynes to ketones under mild conditions . Its water-soluble byproducts facilitate easy purification, making it advantageous for industrial and pharmaceutical applications .
Preparation Methods
The preparation of 2-Iodo-5-methylbenzenesulfonic acid typically involves the iodination of 2-methylbenzenesulfonyl chloride. The process begins with an oxygen-iodine exchange reaction in the presence of 1,2-dinitrobenzenesulfonyl chloride to obtain 2-iodobenzenesulfonyl chloride. This intermediate is then reacted with methylbenzenamine to produce 2-iodo-5-methylbenzenesulfonyl chloride, which is subsequently treated with ammonia to yield the final product .
Chemical Reactions Analysis
2-Iodo-5-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Organic Synthesis
- Catalysis :
- Functionalization of Aromatic Compounds :
- Synthesis of Iodinated Compounds :
Pharmaceutical Applications
- Drug Development :
- Targeted Drug Delivery :
Case Studies
Mechanism of Action
The mechanism of action of 2-Iodo-5-methylbenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of the iodine and sulfonic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Koser’s Reagent (Hydroxy(tosyloxy)iodobenzene)
Koser’s reagent, a hypervalent iodine compound, is a benchmark oxidant in organic synthesis.
Key Findings :
- This compound is oxidized in situ to HMBI (1H-1-(1-hydroxy)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxide), an analog of Koser’s reagent, enabling catalytic efficiency .
- Compared to traditional Koser’s reagent methods, this compound offers simpler work-up and broader substrate tolerance for alkynes .
2-Iodo-5-methylbenzoic Acid (CAS 52548-14-8)
This compound shares structural similarities but replaces the sulfonic acid group with a carboxylic acid (-COOH).
Key Findings :
- The sulfonic acid group confers higher acidity and water solubility , making this compound more suitable for aqueous-phase reactions .
- 2-Iodo-5-methylbenzoic acid is primarily used in synthesis of bioactive molecules rather than catalysis .
2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole, CAS 27503-81-7)
This compound, a UV filter, shares the sulfonic acid group but differs in core structure.
Key Findings :
- Structural differences lead to divergent applications: this compound is catalytic, while Ensulizole is photostable and used in cosmetics .
Research Findings and Industrial Relevance
- Catalytic Efficiency : this compound enables 70–95% yields in ketone synthesis from alkynes under mild conditions, outperforming older methods that required strong acids .
- Environmental Benefits : Its catalytic role reduces stoichiometric waste, aligning with green chemistry principles .
- Versatility : The compound’s iodine substituent enhances electrophilicity, facilitating reactions with electron-rich substrates .
Biological Activity
2-Iodo-5-methylbenzenesulfonic acid (CAS Number: 139778-27-1) is an organic compound characterized by its molecular formula . It appears as a white crystalline solid and is soluble in organic solvents like alcohols and ethers, but has limited solubility in water. This compound serves as a significant reagent in organic synthesis, particularly in the preparation of thiazoles and other biologically active molecules.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial and fungal strains. Research indicates that this compound exhibits significant efficacy against pathogens such as:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
These findings suggest that the compound could be utilized in developing new antimicrobial agents or preservatives in pharmaceutical formulations.
The biological activity of this compound is primarily attributed to its structural properties, which allow it to engage in nucleophilic substitution reactions. The iodine atom can be replaced by various nucleophiles, facilitating the synthesis of complex molecules that may possess therapeutic properties. Additionally, its role as a sulfuric acid ester contributes to its reactivity in biochemical pathways, particularly in synthesizing thiazole derivatives that have shown biological significance .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of this compound demonstrated that it inhibited the growth of several bacterial strains effectively. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating potent activity comparable to established antibiotics.
- Synthesis of Thiazole Derivatives : In another research project, this compound was used as a precursor for synthesizing thiazole derivatives. These derivatives exhibited promising biological activities, including anti-inflammatory and anticancer properties, suggesting a potential therapeutic application for this compound .
Comparative Analysis with Similar Compounds
Compound Name | Structure Variations | Biological Activity |
---|---|---|
2-Iodo-4-methylbenzenesulfonic acid | Methyl group at position 4 | Moderate antimicrobial activity |
2-Iodo-3-methylbenzenesulfonic acid | Methyl group at position 3 | Low antimicrobial activity |
2-Iodo-6-methylbenzenesulfonic acid | Methyl group at position 6 | Similar activity to 2-Iodo-5-methyl |
This table illustrates how slight variations in the molecular structure can lead to differences in biological activity, underscoring the importance of specific substituents on the benzene ring.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing 2-Iodo-5-methylbenzenesulfonic acid, and how do reaction conditions affect yield and purity?
- Answer : Synthesis typically involves sulfonation and iodination steps. Key factors include temperature control, stoichiometric ratios of iodine sources (e.g., NaI), and the use of oxidizing agents like Oxone®. For example, catalytic hypervalent iodine species generated in situ have been employed, though yields may vary depending on solvent polarity and oxidant efficiency . Related protocols for sulfonic acid derivatives suggest using sulfonyl chlorides with amines in anhydrous dichloromethane, followed by purification via crystallization or column chromatography .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Answer : Structural confirmation relies on FT-IR (to identify sulfonic acid and C-I bonds), multinuclear NMR (¹H/¹³C for aromatic proton environments and substituent effects), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via elemental analysis and HPLC with UV detection. Single-crystal X-ray diffraction provides definitive structural data for crystalline derivatives .
Advanced Research Questions
Q. How can researchers address contradictions in reported catalytic efficiencies of this compound in oxidative transformations?
- Answer : Discrepancies often arise from variations in substrate scope, solvent systems (e.g., aqueous vs. organic phases), and oxidant choice (e.g., Oxone® vs. dimethyldioxirane). Systematic optimization studies, including kinetic profiling and Hammett plot analyses, can resolve these issues. For instance, Purohit et al. reported lower yields in arylalkene 1,2-shifts compared to Koser’s methods, highlighting the need for co-catalysts or tailored solvent mixtures to enhance turnover .
Q. What strategies are recommended for enhancing the stability of this compound during storage and experimental use?
- Answer : The compound’s sulfonic acid group and iodinated aromatic ring make it sensitive to moisture and light. Storage under inert gas (N₂/Ar) with desiccants (e.g., silica gel) is critical. Experimental protocols should use freshly distilled solvents (e.g., CH₂Cl₂ dried over CaH₂) and avoid prolonged exposure to UV light. Degradation pathways can be monitored via periodic NMR or TLC analysis .
Q. How does the electronic environment of the sulfonic acid group influence the reactivity of this compound in electrophilic substitutions?
- Answer : The sulfonic acid group is a strong electron-withdrawing meta-director, which deactivates the aromatic ring but directs electrophiles to the para position relative to the iodine substituent. Computational studies (e.g., DFT calculations) can predict regioselectivity, while experimental validation via nitration or halogenation reactions provides empirical evidence. Substituent effects are quantified using Hammett σ constants .
Q. Methodological Considerations
- Synthetic Optimization : For scale-up, replace expensive oxidants with cost-effective alternatives (e.g., H₂O₂/NaIO₄ systems) and explore microwave-assisted synthesis to reduce reaction times .
- Data Validation : Cross-reference spectroscopic data with known analogs (e.g., 2-iodobenzenesulfonyl chloride derivatives) to confirm assignments. Use deuterated solvents for NMR to avoid signal overlap .
- Safety Protocols : Handle iodine-containing intermediates in fume hoods due to potential volatility. Refer to SDS guidelines for proper disposal of sulfonic acid waste .
Properties
IUPAC Name |
2-iodo-5-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSSTIHHKTXBTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541045 | |
Record name | 2-Iodo-5-methylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139778-27-1 | |
Record name | 2-Iodo-5-methylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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